Ferric Oxide Red

Descripción general

Descripción

Ferric Oxide Red, also known as ferric oxide, is an inorganic compound with the chemical formula Fe₂O₃. It is one of the three main oxides of iron, the other two being iron(II) oxide (FeO) and iron(II,III) oxide (Fe₃O₄). This compound occurs naturally as the mineral hematite and is a major source of iron for the steel industry. It is commonly recognized by its reddish-brown color and is often referred to as rust, although rust is a more complex mixture of oxides and hydroxides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferric Oxide Red can be synthesized in the laboratory by electrolyzing a sodium bicarbonate solution with an iron anode. The resulting hydrated iron(III) oxide is then dehydrated at around 200°C . Another method involves the thermal decomposition of iron(III) hydroxide, which breaks down to form iron(III) oxide and water .

Industrial Production Methods: Industrially, iron(III) oxide is produced by the oxidation of iron in the presence of oxygen. This can be achieved through various methods, including the direct oxidation of iron metal or the roasting of iron ores such as hematite .

Análisis De Reacciones Químicas

Reduction Reactions

Ferric oxide red participates in reduction processes critical to metallurgy and material synthesis:

Carbothermal Reduction

This reaction forms elemental iron at high temperatures (~700–1200°C) and is central to steel production .

Hydrogen Reduction

At ~400°C, partial reduction yields magnetite (Fe₃O₄), a mixed-valence iron oxide .

Aluminothermic (Thermite) Reaction

This exothermic reaction, ignited at ~565°C, produces molten iron for welding and military applications .

Oxidation Reactions

Fe₂O₃ acts as a weak oxidizing agent in environmental and biochemical contexts:

Atmospheric Oxidation

In humid conditions, Fe₂O₃ reacts with water and oxygen to form hydrated oxides:

This process contributes to iron cycling in soils.

Fenton-like Systems

In the presence of peroxydisulfate (PDS) and reducing agents (e.g., hydroxylamine), Fe(III) undergoes cyclic reduction-oxidation, generating reactive oxygen species (ROS):

These ROS degrade organic pollutants like methylene blue with 91.5% efficiency under UV light .

Acid-Base Reactions

Fe₂O₃ dissolves in strong acids and chelating agents:

Mineral Acid Dissolution

Soluble Fe³⁺ salts form, enabling industrial pigment synthesis .

Chelation

In oxalic acid or EDTA solutions:

This property is exploited in wastewater treatment and analytical chemistry .

Environmental Redox Processes

Hydrogen Sulfide (H₂S) Removal

Fe₂O₃-based desulfurizers react with H₂S in gas streams:

Regeneration with oxygen yields elemental sulfur:

This cycle achieves >95% H₂S removal efficiency in industrial settings .

Antimicrobial Activity

Fe₂O₃ nanoparticles generate reactive oxygen species (ROS) that inhibit bacterial growth:

| Concentration (mM) | Growth Rate (min⁻¹) | ROS Level (Relative Units) |

|---|---|---|

| 0 | 0.03587 | Control |

| 0.5 | 0.032 | Increased |

| 5 | 0.028 | Significantly increased |

| 10 | 0.0263 | Highest |

At 10 mM, ROS levels disrupt E. coli membranes, reducing viability by 78%.

Aplicaciones Científicas De Investigación

2.1. Pigmentation in Coatings and Plastics

Ferric oxide red is prominently used as a pigment in coatings, paints, and plastics. Its excellent lightfastness and heat stability make it suitable for outdoor applications. The compound serves as an alternative to more expensive pigments, providing cost-effective solutions for manufacturers.

- Case Study : A study demonstrated that incorporating this compound into exterior wall coatings improved color retention and durability under UV exposure .

2.2. Construction Materials

In the construction industry, this compound is utilized in colored cement, tiles, and asphalt. Its ability to impart color while enhancing the mechanical properties of materials makes it invaluable.

-

Data Table: Applications in Construction

Application Description Colored Cement Adds aesthetic value and improves durability Terrazzo Tiles Provides vibrant colors while maintaining strength Asphalt Enhances visibility and aesthetics in road surfaces

2.3. Rubber and Plastics Industry

This compound is used as a filler and colorant in rubber and plastics. It enhances the mechanical properties of these materials while providing coloration.

- Application Example : In rubber products, this compound can replace lead-based pigments, offering an eco-friendly alternative without sacrificing performance .

2.4. Biomedical Applications

Recent advancements have explored the use of ferric oxide nanoparticles in biomedical fields, particularly in drug delivery systems and magnetic resonance imaging (MRI). The paramagnetic properties of ferric oxide allow for targeted delivery of pharmaceuticals.

- Case Study : Research indicated that ferric oxide nanoparticles could be utilized to mark tumor tissues for better imaging during surgical procedures .

2.5. Electronics

This compound finds applications in electronics as well, particularly in the manufacture of electrodes for batteries. Its integration into lithium-ion batteries has shown promising results in enhancing energy storage capabilities.

- Performance Data : A study reported that electrodes composed of this compound combined with carbon fibers exhibited a specific capacity of 1138 mAh/g with excellent cycling stability .

Safety and Regulatory Aspects

This compound is generally recognized as safe for various applications, including food additives (E 172). However, its absorption rates are low, which limits its bioavailability when ingested . Regulatory bodies have established guidelines to ensure safe usage levels across different industries.

Mecanismo De Acción

The mechanism of action of iron(III) oxide varies depending on its application. In catalysis, iron(III) oxide acts as a heterogeneous catalyst, providing a surface for reactants to adsorb and react. In biological applications, iron(III) oxide nanoparticles can generate reactive oxygen species that induce cell death in cancer cells or act as carriers for targeted drug delivery .

Comparación Con Compuestos Similares

Actividad Biológica

Ferric oxide red, also known as iron(III) oxide or Fe₂O₃, is a compound with significant biological activity that has garnered attention in various fields, including medicine, environmental science, and material science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its reddish-brown color and is commonly used as a pigment. It exhibits a crystalline structure, typically in the form of hematite. The compound's chemical formula is Fe₂O₃, indicating that it consists of two iron atoms bonded to three oxygen atoms.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly its ability to inhibit bacterial growth. Research indicates that ferric oxide nanoparticles can significantly reduce the growth rate of bacteria such as Escherichia coli.

- Mechanism of Action : The antimicrobial effect is primarily attributed to the generation of reactive oxygen species (ROS) upon exposure to ferric oxide nanoparticles. These ROS can induce oxidative stress in bacterial cells, leading to cell death without causing visible membrane damage. This phenomenon suggests that ferric oxide nanoparticles may trigger apoptosis-like mechanisms in bacteria .

| Concentration (mM) | Growth Rate (min⁻¹) | ROS Level (relative units) |

|---|---|---|

| 0 | 0.03587 | Control |

| 0.5 | 0.032 | Increased |

| 5 | 0.028 | Significantly increased |

| 10 | 0.0263 | Highest |

In Vivo Studies

In vivo studies have shown that this compound does not elicit genotoxic effects when administered orally in animal models. Specifically, studies involving rats indicated no adverse effects on the hematopoietic system, suggesting a favorable safety profile for certain applications .

Applications in Medicine and Industry

- Biomedical Applications : Due to its biocompatibility and antimicrobial properties, this compound is being explored for use in drug delivery systems and as a potential therapeutic agent against bacterial infections.

- Environmental Remediation : Ferric oxide nanoparticles are utilized in water treatment processes to remove contaminants due to their high surface area and reactivity.

- Food Industry : The compound has been assessed for safety as a food additive, with studies indicating that it can be safely incorporated into food products without adverse health effects .

Case Study 1: Antimicrobial Efficacy

A study examined the effect of ferric oxide nanoparticles on E. coli growth rates at varying concentrations. Results demonstrated a clear dose-dependent relationship where increased concentrations led to enhanced bacterial inhibition through ROS generation .

Case Study 2: Safety Assessment

The European Food Safety Authority (EFSA) conducted assessments on the safety of iron oxides as feed additives, concluding that this compound does not pose significant health risks when used appropriately in animal feed .

Propiedades

IUPAC Name |

oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIPFZHSYJVQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

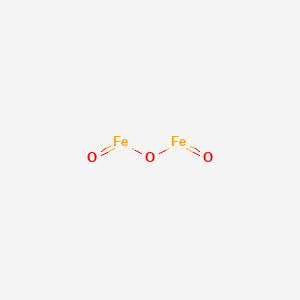

O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O3 | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Iron(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Brown to dark brown odorless powder; Insoluble in water; [Rockwood Pigments MSDS], REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER. | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in acids; insoluble in water, alcohol, ether, Solubility in water: none | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.25 g/cu cm, 5.24 g/cm³ | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mm Hg (approximate) | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Although systemically applied nanoparticles are quickly taken up by phagocytic cells, mainly macrophages, the interactions between engineered nanoparticles and macrophages are still not well defined. ...Therefore ... the uptake of diagnostically used carboxydextran-coated superparamagnetic iron oxide nanoparticles of 60 nm (SPIO) and 20 nm (USPIO) by human macrophages /was analyzed/. By pharmacological and in vitro knockdown approaches, the principal uptake mechanism for both particles was identified as clathrin-mediated, scavenger receptor A-dependent endocytosis... /Iron oxide nanoparticles/, ... /It has been/ suggested that ferric oxide serves as a carcinogenic cofactor either by retarding the clearance of inhaled carcinogens or by inducing cytopathological changes which make the cells of the respiratory tract more prone to develop cancer when exposed to carcinogenic substances. | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-brown hexagonal crystals, Reddish or blueish-black powder, Steel gray to red hexagonal, Red-brown solid. /Iron oxide dust and fume, as Fe/, A fine, red powder of ferric oxide. /Rouge/ | |

CAS No. |

12134-66-6, 1309-37-1, 12713-03-0 | |

| Record name | Maghemite (Fe2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maghemite (Fe2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1539 °C, 1565 °C | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.